![molecular formula C13H12BClO3 B1532757 2-(4-Chlorophenylmethoxy)phenylboronic acid CAS No. 871125-95-0](/img/structure/B1532757.png)
2-(4-Chlorophenylmethoxy)phenylboronic acid
Overview
Description
2-(4-Chlorophenylmethoxy)phenylboronic acid is a chemical compound with the molecular formula C13H12BClO3 and a molecular weight of 262.5 .
Molecular Structure Analysis
The InChI code for 2-(4-Chlorophenylmethoxy)phenylboronic acid is 1S/C13H12BClO3/c15-11-7-5-10 (6-8-11)9-18-13-4-2-1-3-12 (13)14 (16)17/h1-8,16-17H,9H2 .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 2-(4-Chlorophenylmethoxy)phenylboronic acid is utilized for the synthesis of various pharmaceutical compounds. Its boronic acid moiety is particularly valuable in Suzuki coupling reactions, which are pivotal in creating complex organic molecules. This compound could be instrumental in developing new therapeutic agents, particularly in targeting diseases where phenylboronic structures are active components of the drug .
Agriculture
Within the agricultural sector, this compound’s role is still emerging. It has potential applications in the development of new agrochemicals, such as pesticides or herbicides. The boronic acid group can interact with various biological systems, potentially leading to the synthesis of compounds that are more selective and environmentally friendly .
Material Science
2-(4-Chlorophenylmethoxy)phenylboronic acid: can contribute to material science by aiding in the creation of novel polymers and coatings. Its ability to form stable covalent bonds with other organic molecules can be exploited to develop materials with specific properties, such as increased durability or chemical resistance .
Environmental Science
In environmental science, this compound may be used in the detection and removal of environmental pollutants. Boronic acids have been shown to bind with various analytes, which could be applied in creating sensors or filtration systems that target specific environmental contaminants .
Analytical Chemistry
Analytical chemists may use 2-(4-Chlorophenylmethoxy)phenylboronic acid as a reagent in chromatography or as a derivatization agent to improve the detection of certain compounds. Its selectivity and reactivity make it a valuable tool for modifying or separating complex mixtures .
Biochemistry
In biochemistry, the compound finds use in studying enzyme interactions and mechanisms. The boronic acid moiety can mimic the transition state of glycosidases, making it a useful probe in enzyme inhibition studies, which is crucial for understanding metabolic pathways and designing inhibitors .
Pharmaceutical Research
Lastly, in pharmaceutical research, 2-(4-Chlorophenylmethoxy)phenylboronic acid is a candidate for drug design and discovery. Its structural features allow for the exploration of new drug candidates, especially in the realm of boron-containing drugs, which have shown promise in treating various conditions .
Safety and Hazards
properties
IUPAC Name |
[2-[(4-chlorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXHQJDYRUVIEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=C(C=C2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655842 | |
Record name | {2-[(4-Chlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenylmethoxy)phenylboronic acid | |
CAS RN |
871125-95-0 | |
Record name | {2-[(4-Chlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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